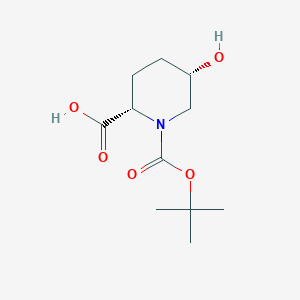

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative. This compound is notable for its use in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules. The presence of both a hydroxyl group and a carboxylic acid group makes it a versatile intermediate in chemical reactions.

Mecanismo De Acción

Target of Action

The tert-butoxycarbonyl group is known to be widely used in synthetic organic chemistry , suggesting that this compound may interact with a variety of organic compounds.

Mode of Action

The tert-butoxycarbonyl group has been shown to be introduced into a variety of organic compounds using flow microreactor systems . This suggests that the compound may interact with its targets through the introduction of the tert-butoxycarbonyl group.

Biochemical Pathways

The tert-butyl group, however, is known to have unique reactivity patterns and is used in various chemical transformations . It also has implications in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into various organic compounds suggests potential changes in the chemical properties and reactivities of these compounds .

Action Environment

The use of flow microreactor systems for the introduction of the tert-butoxycarbonyl group suggests that the reaction conditions may play a role in the compound’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through various methods, including asymmetric hydroxylation.

Carboxylation: The carboxylic acid group is introduced at the 2-position, often through carboxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

Reduction: Reducing agents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.

Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as inhibitors or activators of specific enzymes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs targeting various diseases, including neurological disorders and infections.

Industry

Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable building block in the synthesis of various products.

Comparación Con Compuestos Similares

Similar Compounds

(2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid: Similar in structure but with a methyl group instead of a hydroxyl group.

(2S,5S)-1-(tert-Butoxycarbonyl)-5-aminopiperidine-2-carboxylic acid: Contains an amino group instead of a hydroxyl group.

Uniqueness

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group, which provides it with distinct reactivity and versatility in chemical synthesis. Its chiral nature also makes it particularly valuable in the production of enantiomerically pure compounds.

This compound’s unique combination of functional groups and chiral centers makes it a versatile and valuable intermediate in various fields of scientific research and industrial applications.

Actividad Biológica

(2S,5S)-1-(tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid, with the CAS number 1487347-86-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

- Molecular Formula : C13H23NO5

- Molecular Weight : 273.33 g/mol

- Structural Characteristics : The compound features a piperidine ring with hydroxyl and carboxylic acid functional groups, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant anticancer properties. Specifically, the compound's structural modifications can influence its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated several piperidine derivatives for their anticancer activity against A549 human lung adenocarcinoma cells. The results indicated that certain structural modifications enhanced cytotoxicity:

| Compound | Viability (%) | Structural Modification |

|---|---|---|

| Base Compound | 78–86% | No modification |

| Compound 6 | 64% | 4-chlorophenyl substitution |

| Compound 8 | 66% | 4-dimethylamino phenyl substitution |

These findings suggest that the incorporation of specific substituents can significantly enhance the anticancer activity of piperidine derivatives, including this compound .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains. The compound was tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy Results

In vitro studies revealed that certain derivatives exhibited promising antimicrobial activity:

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| MRSA | 8 | Compound 21 |

| Klebsiella pneumoniae | 16 | Compound 22 |

| Pseudomonas aeruginosa | 32 | Base Compound |

These results indicate that modifications to the piperidine structure can enhance antimicrobial efficacy against resistant strains .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in cancer cells and pathogens. The presence of hydroxyl and carboxylic acid groups is thought to play a crucial role in these interactions.

Propiedades

IUPAC Name |

(2S,5S)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOIPAZERNXIHU-YUMQZZPRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](CC[C@H]1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.